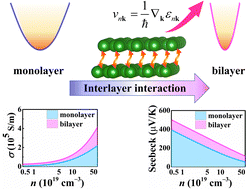Enhancing the electrical transport properties of two-dimensional semiconductors through interlayer interactions†
Energy & Environmental Science Pub Date: 2023-11-23 DOI: 10.1039/D3EE03454B
Abstract
Thermoelectric materials attract great attention due to promising applications in refrigeration and waste heat recovery. Strategies based on band engineering have been proposed to identify new thermoelectric materials with high electrical transport performance. These approaches typically seek enhancement of the Seebeck coefficient via sharp changes in the electronic density of states near the Fermi level. Here, we emphasize a long-overlooked approach for enhancing the Seebeck coefficient through manipulation of the electronic group velocity. This can be realized through the interlayer interactions in two-dimensional materials. We construct numerous bilayers in a high-throughput manner. It is found that interlayer interactions universally introduce significant changes in the energy bands. Among the 129 isotropic systems, 34 of the bilayers exhibit higher power factors compared with the corresponding monolayers. Importantly, the improvement of the power factors and Seebeck coefficients in the As2I6, Sb2I6, and MoSe2 bilayers is due to increased electronic group velocity, contrary to the paradigm where sharper electronic densities of states favor thermoelectric performance. Our work not only illustrates the use of interlayer interactions for tuning the band structures of thermoelectric materials, but also highlights the vital importance of the group velocity for simultaneously enhancing the Seebeck coefficient and electrical conductivity.


Recommended Literature
- [1] Fractionation of elements by particle size of ashes ejected from Copahue Volcano, Argentina
- [2] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [3] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [4] An acoustofluidic device for efficient mixing over a wide range of flow rates†
- [5] Inside back cover
- [6] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [7] One-dimensional organization of free radicals viahalogen bonding†
- [8] Air
- [9] Metal-free high-adsorption-capacity adsorbent derived from spent coffee grounds for methylene blue†
- [10] Metallic anodes for next generation secondary batteries

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 117902-15-5









